[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
CAS No.: 1432031-03-2
Cat. No.: VC2953574
Molecular Formula: C6H9ClF3N3
Molecular Weight: 215.6 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride - 1432031-03-2](/images/structure/VC2953574.png)
Specification
CAS No. | 1432031-03-2 |
---|---|
Molecular Formula | C6H9ClF3N3 |
Molecular Weight | 215.6 g/mol |
IUPAC Name | [1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-5(3-10)11-12;/h1-2H,3-4,10H2;1H |
Standard InChI Key | ZHXZAZRPDHFXIZ-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1CN)CC(F)(F)F.Cl |
Canonical SMILES | C1=CN(N=C1CN)CC(F)(F)F.Cl |
Introduction
Chemical Identity and Properties
Chemical Structure and Identification
The compound [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride represents a hydrochloride salt of the corresponding free base. The core structure consists of a pyrazole ring with a 2,2,2-trifluoroethyl substituent at the N1 position and an aminomethyl group at the C3 position. This structural arrangement creates a molecule with both lipophilic (trifluoroethyl) and hydrophilic (aminomethyl) domains, potentially useful for various applications in medicinal chemistry and materials science .
Table 1: Chemical Identifiers and Properties
Parameter | Value |
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Common Name | [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride |
CAS Number | 1432031-03-2 |
IUPAC Name | [1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Molecular Formula | C6H9ClF3N3 |
Molecular Weight | 215.60 g/mol |
Canonical SMILES | C1=CN(N=C1CN)CC(F)(F)F.Cl |
InChI | InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-5(3-10)11-12;/h1-2H,3-4,10H2;1H |
InChI Key | ZHXZAZRPDHFXIZ-UHFFFAOYSA-N |
Purity (Commercial) | Typically ≥95% |
Synthesis and Preparation Methods
Salt Formation and Purification
The final step in preparing [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves salt formation through treatment of the free base with hydrogen chloride. This conversion to the hydrochloride salt offers several advantages:
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Enhanced stability compared to the free base
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Improved water solubility for biological testing
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Easier handling and storage capabilities
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Potential for crystallization, facilitating purification
Purification techniques for this compound typically include recrystallization from suitable solvent systems, which allows achievement of high purity levels (≥95%) as observed in commercial samples .
Chemical Reactivity and Stability
Stability Profile
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride demonstrates reasonable stability under normal laboratory conditions. According to safety data information, the compound is stable under standard storage and handling conditions, though it should be protected from extreme conditions .
The stability of this compound is influenced by several structural features:
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The pyrazole core provides aromatic stability
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The trifluoroethyl group offers metabolic stability through the C-F bonds
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The hydrochloride salt form stabilizes the basic amine functionality
Under thermal stress, the compound may decompose to produce hazardous byproducts including carbon oxides, nitrogen oxides, fluorine, hydrogen fluoride, chlorine, and hydrogen chloride. This decomposition profile is consistent with its chemical structure containing carbon, nitrogen, fluorine, and chlorine elements .
Reactive Centers
The molecule contains several potentially reactive centers:
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The primary amine group, which can participate in nucleophilic substitution, acylation, and condensation reactions
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The pyrazole nitrogen, which possesses weakly basic properties
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The C-H bonds of the methylene groups, which may undergo functionalization under specific conditions
These reactive centers make the compound valuable as a building block for further chemical modifications in the synthesis of more complex structures .
Applications and Research Significance
Chemical Synthesis Applications
Beyond pharmaceutical applications, [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride serves as a useful intermediate in the synthesis of more complex organic compounds. The primary amine group can participate in numerous transformations:
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Amide bond formation
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Reductive amination reactions
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Sulfonamide synthesis
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Urea and carbamate formation
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Heterocycle construction
These capabilities make the compound valuable in diverse synthetic applications, particularly in the preparation of compound libraries for screening programs .
Hazard Type | Classification | Notes |
---|---|---|
Acute Toxicity | Limited data available | May be harmful if swallowed, inhaled, or absorbed through skin |
Skin Corrosion/Irritation | Potential irritant | May cause skin irritation |
Eye Damage/Irritation | Potential irritant | May cause eye irritation |
Respiratory Effects | May cause respiratory irritation | Avoid breathing dust/fumes |
Environmental Hazards | Limited data available | Proper disposal recommended |
Supplier | Catalog/Reference | Package Sizes | Purity |
---|---|---|---|
Enamine Ltd. | Listed in product catalog | Various sizes including 1g, 2.5g, 5g, 10g, 100mg, 250mg, 500mg | ≥95% |
BOC Sciences | BB047223 | Multiple options available | 95% |
Cymit Quimica | 3D-HHC03103 | 1g, 100mg | Not specified |
Various distributors | Available through chemical suppliers | Multiple options | Typically ≥95% |
Related Compounds and Structural Analogs
Positional Isomers
Several positional isomers of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride have been documented, differing in the position of the aminomethyl group on the pyrazole ring. These structural variations can significantly impact biological activity and physicochemical properties :
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[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CAS 1986298-02-5): Features the aminomethyl group at the 4-position instead of the 3-position
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[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine (CAS 1328640-83-0): Positions the aminomethyl group at the 5-position of the pyrazole ring
These positional isomers offer valuable structure-activity relationship insights when compared with the 3-substituted compound.
Structural Modifications
Several structural analogs of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride have been reported, featuring modifications to key structural elements :
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1-(2,2,2-Trifluoroethyl)-1H-pyrazole (CAS 1053167-24-0): The parent compound lacking the aminomethyl substituent
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[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanol (CAS 1260379-38-1): Contains a hydroxymethyl group instead of an aminomethyl group at the 3-position
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[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride (CAS 1864061-15-3): Features a difluoroethyl group instead of trifluoroethyl at the N1 position
These structural variations provide a diverse chemical space for exploring structure-property and structure-activity relationships in research applications.
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